molecular formula C13H10F2N2O B2538589 4-amino-N-(2,4-difluorophenyl)benzamide CAS No. 953755-61-8

4-amino-N-(2,4-difluorophenyl)benzamide

Cat. No. B2538589
CAS RN: 953755-61-8
M. Wt: 248.233
InChI Key: KNYOGUIQVMNDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(2,4-difluorophenyl)benzamide is an organic compound that belongs to the class of compounds known as N-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . The compound has a molecular weight of 248.2281064 .


Synthesis Analysis

The synthesis of benzamide derivatives, such as 4-amino-N-(2,4-difluorophenyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(2,4-difluorophenyl)benzamide was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .


Chemical Reactions Analysis

The reaction for the synthesis of 4-amino-N-(2,4-difluorophenyl)benzamide involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is considered green chemistry and is performed at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(2,4-difluorophenyl)benzamide include its molecular weight, which is 248.2281064 . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, was not found in the available literature.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzamides, including 4-amino-N-(2,4-difluorophenyl)benzamide , are essential building blocks in drug discovery. They serve as intermediates for synthesizing various pharmaceutical agents. Researchers have explored their potential in designing drugs for conditions such as cancer, cardiovascular diseases, and central nervous system disorders . The compound’s unique fluorine substitution pattern may influence its pharmacological properties.

Antimicrobial Agents

Benzamides exhibit antimicrobial properties. For instance, the PR-TPB complex derived from 4-amino-N-(2,4-difluorophenyl)benzamide showed good activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and yeast (including Candida albicans) . These findings suggest potential applications in combating infections.

Materials Science and Polymer Chemistry

Benzamides find use in the synthesis of polymers, plastics, and resins. Their incorporation enhances material properties, such as mechanical strength, thermal stability, and chemical resistance. Researchers explore these compounds for developing novel materials in industries like paper, plastic, and rubber .

Agrochemicals and Pesticides

The versatility of benzamides extends to agrochemicals. They serve as intermediates for producing herbicides, fungicides, and insecticides. Researchers investigate their efficacy in crop protection and pest management .

Future Directions

Fluorinated molecules, such as 4-amino-N-(2,4-difluorophenyl)benzamide, have attracted extensive research interest in medicinal chemistry and pharmaceuticals over the past several decades, with the development of new drugs and therapies . Therefore, future research may focus on exploring the potential therapeutic applications of this compound.

properties

IUPAC Name

4-amino-N-(2,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYOGUIQVMNDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2,4-difluorophenyl)benzamide

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